molecular formula C11H6O3 B14734926 6H-Furo[2,3-g][1]benzopyran-6-one CAS No. 6457-94-9

6H-Furo[2,3-g][1]benzopyran-6-one

Cat. No.: B14734926
CAS No.: 6457-94-9
M. Wt: 186.16 g/mol
InChI Key: HFIBDCBPROTZBD-UHFFFAOYSA-N
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Description

6H-Furo[2,3-g][1]benzopyran-6-one is a benzopyran derivative that serves as a core structural motif for a range of biologically active compounds. This chemical scaffold is of significant interest in medicinal chemistry and pharmacological research, particularly for developing new therapeutic agents. Scientific studies on closely related analogs have demonstrated promising antibacterial properties, especially against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis . Some specific derivatives in this structural family have also shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the scaffold's potential in addressing antibiotic-resistant infections . Furthermore, the broader benzopyran pharmacophore has been extensively investigated for its anticancer potential. Successive generations of benzopyran compounds have shown progressively increased anti-cancer activity, with some advanced derivatives functioning as potent inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells . This research application makes this compound a valuable precursor for synthesizing novel compounds for oncological research. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

6457-94-9

Molecular Formula

C11H6O3

Molecular Weight

186.16 g/mol

IUPAC Name

furo[2,3-g]chromen-6-one

InChI

InChI=1S/C11H6O3/c12-11-2-1-7-5-9-8(3-4-13-9)6-10(7)14-11/h1-6H

InChI Key

HFIBDCBPROTZBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=C21)OC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydroxybenzofuran Derivatives

Vilsmeier-Haack Formylation Followed by Cyclization

A pivotal route involves the Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran (1a) and 6-methoxy-2,3-diphenylbenzofuran (2a). This reaction introduces a formyl group at the 6-position of (1a) and the 5-position of (2a), yielding intermediates (1b) and (2b), respectively. Subsequent Friedel-Crafts acetylation preserves the regioselectivity, directing acetyl groups to the same positions.

The aldehydes (1b) and (2b) undergo cyclization under acidic conditions, forming the fused benzopyranone system. For instance, treatment with polyphosphoric acid (PPA) at 120°C for 6 hours facilitates ring closure, producing 6H-Furo[2,3-g]benzopyran-6-one in 65–72% yield.

Key Reaction Parameters:
Parameter Value
Catalyst PPA
Temperature 120°C
Reaction Time 6 hours
Yield 65–72%

This method excels in regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis of intermediates.

Friedel-Crafts Acylation of Methoxy-Substituted Benzofurans

Acetylation and Subsequent Cyclization

Friedel-Crafts acylation of 5-methoxy-2,3-diphenylbenzofuran (1a) with acetyl chloride in the presence of AlCl₃ generates a ketone intermediate, which is subsequently cyclized using PPA. The reaction proceeds via electrophilic aromatic substitution, with the acetyl group occupying the para position relative to the methoxy substituent.

Optimization Insights:
  • Catalyst Loading : 1.2 equivalents of AlCl₃ maximize electrophilic activation without side reactions.
  • Solvent : Dichloromethane enhances reaction homogeneity, improving yield by 15% compared to benzene.

This two-step protocol achieves an overall yield of 58–64%, though scalability is limited by the stoichiometric use of AlCl₃.

Microwave-Assisted Synthesis Using Triton-B

Solvent-Free Cyclodehydration

A solvent-free approach leverages benzyltrimethylammonium hydroxide (Triton-B) as a phase-transfer catalyst under microwave irradiation. Hydroxyacetophenone derivatives react with ketones at 100°C for 20 minutes, forming the benzopyranone core via Knoevenagel condensation and subsequent cyclization.

Advantages Over Conventional Methods:
  • Reaction Time : Reduced from 6 hours to 20 minutes.
  • Eco-Friendliness : Eliminates volatile organic solvents.
  • Yield Improvement : 78–85% yield due to enhanced reaction kinetics.

Dehydrogenation of Dihydro Precursors

DDQ-Mediated Aromatization

Dihydro analogs of 6H-Furo[2,3-g]benzopyran-6-one undergo dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous benzene. This method converts saturated intermediates into the aromatic system via a radical mechanism, achieving 70–75% yield.

Critical Considerations:
  • Oxidant Stoichiometry : 1.5 equivalents of DDQ prevent over-oxidation.
  • Side Products : Trace amounts of quinones may form, necessitating chromatographic purification.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Method Yield (%) Reaction Time Scalability Environmental Impact
Vilsmeier-Haack + PPA 65–72 6 hours Moderate High (PPA disposal)
Friedel-Crafts + PPA 58–64 8 hours Low Moderate
Microwave + Triton-B 78–85 20 minutes High Low
DDQ Dehydrogenation 70–75 3 hours Moderate Moderate (DDQ toxicity)

Mechanistic Considerations

  • Electrophilic Acylation : Dominates in Friedel-Crafts and Vilsmeier-Haack routes, requiring strong Lewis acids.
  • Radical Pathways : DDQ-mediated dehydrogenation proceeds via single-electron transfer, avoiding acidic conditions.
  • Microwave Effects : Dielectric heating accelerates polarization, reducing activation energy in Triton-B-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions

6H-Furo2,3-gbenzopyran-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.

    Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives .

Scientific Research Applications

6H-Furo2,3-gbenzopyran-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Furo2,3-gbenzopyran-6-one involves its interaction with specific molecular targets and pathways. For example, it may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. Its antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 6H-Furo[2,3-g][1]benzopyran-6-one lies in its fused heterocyclic system. Below is a comparison with key analogs:

Compound Core Structure Key Modifications Source
This compound Furan fused to benzopyran at [2,3-g] Hydroxyl group at position 4 Natural (Spermacoce latifolia)
Coumestan (6H-Benzo-furo[3,2-c][1]benzopyran-6-one) Furan fused at [3,2-c] of benzopyran Estrogenic activity due to hydroxyl/methoxy substitutions Natural (e.g., coumestrol from clover)
11-Thiacoumestan Thiophene replaces furan in benzothieno[3,2-c][1]benzopyran-6-one Sulfur atom enhances π-conjugation and redox activity Synthetic (via DDQ oxidation of dihydro precursors)
Pyrimidino[5',4'-6,5]4H-pyrano[3,2-c][1]-benzopyran-6-one Pyran and pyrimidine fused to benzopyran Extended π-system improves antibacterial potency Synthetic
Rotenone (Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one) Complex fused system with additional isoprenoid substituents Methyl and methoxy groups enhance insecticidal/toxicological properties Natural (derived from Derris and Lonchocarpus species)

Antibacterial Activity

  • This compound: Active against SA, BC, and BS (MIC: 7.8–62.5 µg/mL) but inactive against MRSA and E. coli .
  • Compound 4 (from S. latifolia) :

    • Superior anti-MRSA activity (MIC: 1.95 µg/mL vs. vancomycin’s 3.9 µg/mL) due to a distinct substitution pattern (unpublished structure) .
  • Pyrimidino[5',4'-6,5]4H-pyrano[3,2-c][1]-benzopyran-6-one (Compound 6): Exceptional activity against Bacillus subtilis (Gram-positive), comparable to amoxicillin .
  • Coumestrol: No direct antibacterial activity reported; instead, it exhibits estrogenic effects .

Enzyme Inhibition

  • This compound :

    • Shows α-glucosidase inhibitory activity (IC₅₀: ~0.026–0.408 mM), though less potent than derivative Compound 9 (IC₅₀: 0.026 mM) .
  • Rotenone: Inhibits mitochondrial complex I, leading to neurotoxicity and pesticidal effects .

Q & A

Basic Research Questions

Q. What are the key structural features of 6H-Furo[2,3-g][1]benzopyran-6-one, and how do they influence its reactivity in synthetic pathways?

  • The compound features a fused furo-benzopyran scaffold with a ketone group at position 5. Its stereochemistry (e.g., (2R,6aR,12aR) configuration in related analogs) and substituents (e.g., methoxy or hydroxy groups) significantly impact reactivity. For example, the electron-withdrawing ketone enhances electrophilic substitution at aromatic positions, while methoxy groups direct regioselectivity in functionalization reactions . Structural characterization via X-ray crystallography or NMR (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} analysis) is critical to confirm stereochemical assignments .

Q. What experimental strategies are recommended for synthesizing this compound derivatives?

  • A common approach involves cyclocondensation of substituted coumarins with furan derivatives under acidic or catalytic conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed. Evidence from analogous compounds suggests microwave-assisted synthesis improves yield and reduces reaction time compared to traditional heating . Post-synthetic modifications, such as O-methylation or hydroxylation, require careful optimization of reaction conditions to avoid side reactions .

Q. Which analytical techniques are most reliable for purity assessment and quantification of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity analysis. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) determines melting points and thermal stability. For stereoisomer separation, chiral stationary-phase HPLC is recommended .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported bioactivity data for this compound derivatives?

  • Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. For instance, diastereomers (e.g., (2R,6aR) vs. (2S,6aS)) may exhibit divergent binding affinities in enzyme inhibition assays. Rigorous batch-to-batch characterization (e.g., enantiomeric excess via chiral HPLC) and standardized bioassays (e.g., IC50_{50} measurements under controlled pH and temperature) are essential .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • Molecular docking (e.g., AutoDock Vina) combined with density functional theory (DFT) calculations can model interactions with target proteins (e.g., cytochrome P450 enzymes). ADMET prediction tools (e.g., SwissADME) utilize topological polar surface area (TPSA ≈ 104 Ų) and LogP (≈2.1) to estimate bioavailability and blood-brain barrier penetration .

Q. How does substituent variation at the 8- and 9-positions affect the compound’s photophysical properties?

  • Methoxy or hydroxy groups at these positions alter electron delocalization, impacting UV-Vis absorption maxima. For example, 8-methoxy derivatives show a redshift (Δλ ≈ 20 nm) compared to unsubstituted analogs. Time-dependent DFT (TD-DFT) simulations correlate substituent effects with experimental spectral data .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Degradation pathways (e.g., oxidation or hydrolysis) are minimized by storing the compound under inert atmospheres (N2_2 or Ar) at −20°C. Lyophilization in amber vials with desiccants (e.g., silica gel) preserves stability. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Systematic SAR involves synthesizing analogs with modified substituents (e.g., halogenation at position 3 or alkylation at position 2) and testing against target enzymes (e.g., kinases or oxidoreductases). QSAR models using Hammett constants or molecular descriptors (e.g., molar refractivity) guide rational design .

Methodological Notes

  • Stereochemical Analysis : Always use circular dichroism (CD) spectroscopy or X-ray crystallography to resolve ambiguities in chiral centers .
  • Data Reproducibility : Report detailed synthetic protocols (solvent, catalyst, temperature) and characterization data (NMR shifts, HPLC retention times) to enable cross-validation .
  • Ethical Compliance : Adhere to laboratory safety protocols (e.g., handling hazardous intermediates under fume hoods) and declare conflicts of interest in publications .

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